
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H6ClF5O3S. It is a sulfonyl chloride derivative, characterized by the presence of difluoroethoxy and trifluoromethyl groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride typically involves a multi-step process:
Regioselective Lithiation and Electrophilic Substitution: Starting from commercially available 3-bromobenzotrifluoride, a regioselective lithiation is performed, followed by electrophilic substitution to yield (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane.
Copper-Catalyzed C–O Coupling: The difluoroethoxy moiety is introduced via a copper-catalyzed C–O coupling reaction.
Chloroxidation: Finally, chloroxidation conditions are applied to obtain the desired sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, facilitated by the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Copper catalysts are often used in C–O coupling reactions.
Solvents: Dichloromethane and anhydrous pyridine are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance.
Biology: The compound is utilized in the modification of biomolecules, such as proteins, through difluoromethylation processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The difluoroethoxy and trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
- 2-(2,2-Difluoroethoxy)-4-methylbenzenesulfonyl chloride
- 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzenesulfonyl chloride
Uniqueness
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5O3S/c1-5-2-6(10(14,15)16)9(20(11,17)18)7(3-5)19-4-8(12)13/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKSLUNRCILLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide](/img/structure/B2973661.png)
![N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2973665.png)
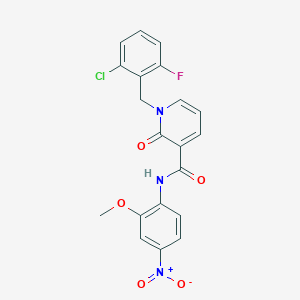
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2973667.png)
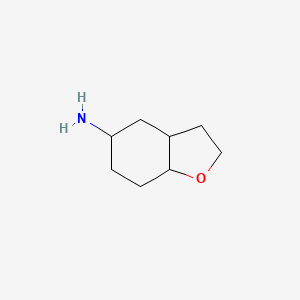
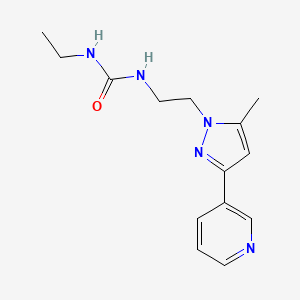

![ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B2973673.png)
![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)
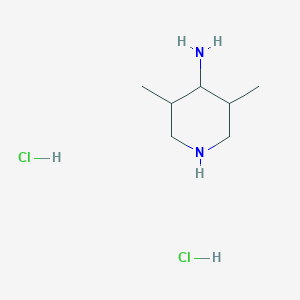
![2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2973678.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2973679.png)
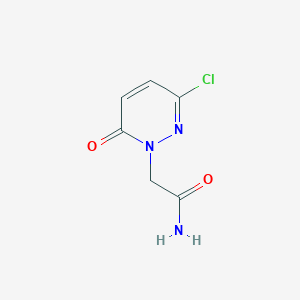
![11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2973682.png)
